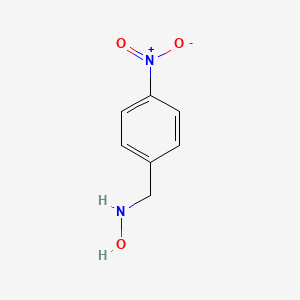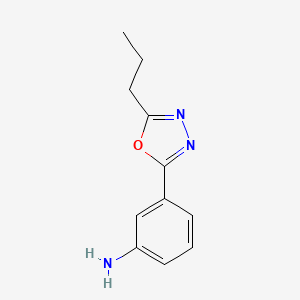
N-hydroxy-4-nitrobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-4-nitrobenzylamine: is a chemical compound with the molecular formula C7H8N2O3 It is characterized by the presence of a nitro group (-NO2) and a hydroxy group (-OH) attached to a benzylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-hydroxy-4-nitrobenzylamine can be synthesized through several methods. One common approach involves the nitration of benzylamine, followed by the introduction of a hydroxy group. The nitration process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents under controlled temperature conditions. The subsequent hydroxylation can be achieved using hydroxylamine (NH2OH) under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-hydroxy-4-nitrobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrobenzylamine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group (-NH2), resulting in the formation of N-hydroxy-4-aminobenzylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitrobenzylamine derivatives.
Reduction: N-hydroxy-4-aminobenzylamine.
Substitution: Various substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-4-nitrobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-hydroxy-4-nitrobenzylamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
4-nitrobenzylamine: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
N-hydroxybenzylamine: Lacks the nitro group, leading to variations in biological activity and applications.
4-hydroxybenzylamine:
Uniqueness: N-hydroxy-4-nitrobenzylamine is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2912-97-2 |
|---|---|
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
N-[(4-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4,8,10H,5H2 |
InChI-Schlüssel |
JYQIRTMMOJTJTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)





